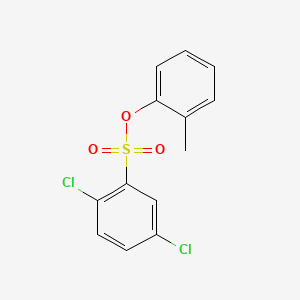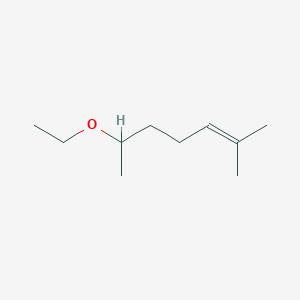![molecular formula C14H26N2O2Si2 B14381845 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile CAS No. 88117-31-1](/img/structure/B14381845.png)
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H28O2Si2 It is a derivative of cyclohexane, where two trimethylsilyl groups are attached to the oxygen atoms at the 1 and 3 positions, and two cyano groups are attached to the carbon atoms at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile typically involves the reaction of cyclohexane-1,3-dione with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-50°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound. The final product is typically purified by distillation or recrystallization to achieve the desired purity and quality.
化学反应分析
Types of Reactions
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexane-1,3-diamine derivatives. Substitution reactions can result in a variety of functionalized cyclohexane derivatives.
科学研究应用
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, while the cyano groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, interact with enzymes, and modulate biological pathways.
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-dione: A precursor in the synthesis of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile.
1,3-Bis[(trimethylsilyl)oxy]cyclohexane: A related compound without the cyano groups.
Cyclohexane-1,3-diamine: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of both trimethylsilyl and cyano groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
88117-31-1 |
|---|---|
分子式 |
C14H26N2O2Si2 |
分子量 |
310.54 g/mol |
IUPAC 名称 |
1,3-bis(trimethylsilyloxy)cyclohexane-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H26N2O2Si2/c1-19(2,3)17-13(11-15)8-7-9-14(10-13,12-16)18-20(4,5)6/h7-10H2,1-6H3 |
InChI 键 |
QQAFQSHFDDTIIC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1(CCCC(C1)(C#N)O[Si](C)(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)


![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)


![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)

![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)

